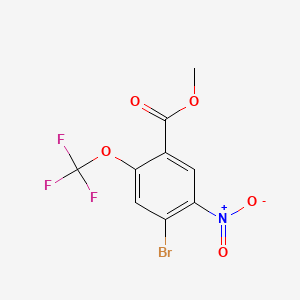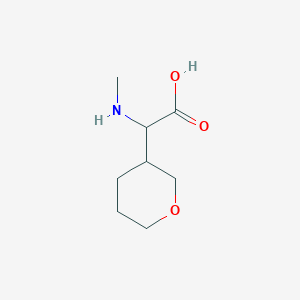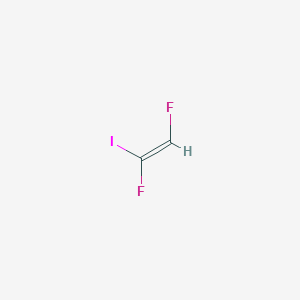
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H5BrF3NO5 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a trifluoromethoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate typically involves multiple steps:
Nitration: The nitro group is introduced via nitration, which involves treating the brominated compound with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent under specific conditions.
Esterification: Finally, the esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) yields the desired compound
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (nitro and trifluoromethoxy).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Amino Derivative: From the reduction of the nitro group.
Carboxylic Acid Derivative: From the oxidation of the methyl ester group
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through electrophilic aromatic substitution. The electron-withdrawing groups (nitro and trifluoromethoxy) influence the reactivity of the benzene ring, making it susceptible to nucleophilic attack. This compound can also participate in redox reactions, where the nitro group can be reduced to an amino group, altering its chemical and biological properties .
Comparación Con Compuestos Similares
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Comparison: The trifluoromethoxy group imparts unique electronic properties, making it distinct from other similar compounds that may have different substituents such as trifluoromethyl or fluoro groups .
Propiedades
Fórmula molecular |
C9H5BrF3NO5 |
|---|---|
Peso molecular |
344.04 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-nitro-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-6(14(16)17)5(10)3-7(4)19-9(11,12)13/h2-3H,1H3 |
Clave InChI |
PWLBYRLCDSXTGN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)


![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)






